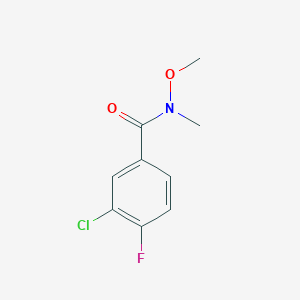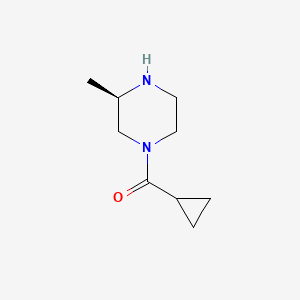
3-chloro-4-fluoro-N-methoxy-N-methylbenzamide
Vue d'ensemble
Description
3-chloro-4-fluoro-N-methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It has a molecular formula of C9H9ClFNO2 and a molecular weight of 217.62 .
Molecular Structure Analysis
The molecular structure of 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide consists of a benzamide core with chlorine, fluorine, methoxy, and methyl substituents . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide are not fully detailed in the available resources. The molecular weight is 217.62 , but other properties such as density, boiling point, melting point, and flash point are not specified .Applications De Recherche Scientifique
Conformational Behavior in Arylamide Oligomers
A study by Galan et al. (2009) investigated the conformational behavior of ortho-fluoro- and ortho-chloro-N-methylbenzamide, compounds similar to 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide. They found that the -F substituent in the ortho position can fine-tune the rigidity of the oligomer backbone through hydrogen bonding.
Behavioral Responses and Bioefficacy Against Mosquitoes
A study conducted by Garud et al. (2011) synthesized various aromatic amides with different substitutions, including chloro and fluoro groups, to test their repellent activity against Aedes aegypti mosquitoes. These findings may be relevant to the study of similar compounds like 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide.
Synthesis of 3-(4-Chloro-2-Fluoro-5-Methoxyphenyl)-1-Methyl-5-Trifluoromethyl-1H-Pyrazole
Zhou Yu (2002) developed a synthesis process for a compound closely related to 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide, providing insights into the potential synthetic routes and applications of these compounds in the field of herbicide development (Zhou Yu (2002)).
Synthesis of p-Fluorobenzaldehyde
A method developed by Hu Yu-lai (2011) for preparing p-fluorobenzaldehyde involves a similar compound, 4-fluoro-N-methoxyl-N-methylbenzamide. This research highlights the potential utility of such compounds in synthesizing other valuable chemicals.
Heck Reaction with 3-Fluoro-3-Buten-2-One
The Heck reaction, involving a process similar to the manipulation of 3-chloro-4-fluoro-N-methoxy-N-methylbenzamide, was studied by Patrick et al. (2008). This research might provide insights into the reactivity and potential chemical applications of such compounds.
Novel Crystalline Form of a Related Compound
Norman (2008) described a novel crystalline form of a closely related compound, highlighting the potential for discovering unique physical forms and their applications in various fields.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c1-12(14-2)9(13)6-3-4-8(11)7(10)5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHSFZMHUNQFHCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 4-{[(cyclopropylmethyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B1405917.png)







![[(4-Bromo-3-fluorophenyl)methyl][(4-chlorophenyl)methyl]amine](/img/structure/B1405928.png)



